molecular formula C25H24N4OS B2710346 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone CAS No. 849911-75-7

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone

Cat. No.: B2710346
CAS No.: 849911-75-7
M. Wt: 428.55
InChI Key: LCUMCHCNVKDOTJ-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone is a potent and selective small molecule inhibitor of Src kinase, a key signaling protein implicated in cellular proliferation, survival, adhesion, and migration. Its core research value lies in the investigation of oncogenic signaling pathways, particularly in cancers where Src hyperactivation contributes to tumor progression and metastasis. The compound exerts its effect by competitively binding to the ATP-binding site of the Src kinase domain , thereby inhibiting its phosphorylation activity and downstream signaling. This targeted mechanism makes it an essential pharmacological tool for studying Src's role in various disease models, especially in solid tumors. Researchers utilize this inhibitor to dissect the complexities of signal transduction networks and to explore potential therapeutic strategies aimed at suppressing Src-driven malignancy and invasive cell behavior in preclinical studies.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4OS/c1-17-15-23(29-25(26-17)24(18(2)27-29)20-10-4-3-5-11-20)31-16-22(30)28-14-8-12-19-9-6-7-13-21(19)28/h3-7,9-11,13,15H,8,12,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUMCHCNVKDOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)N3CCCC4=CC=CC=C43)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route may start with the preparation of the quinoline derivative, followed by the synthesis of the pyrazolopyrimidine moiety. These intermediates are then coupled through a thioether linkage. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit certain kinases or interact with DNA, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone: shares structural similarities with other quinoline and pyrazolopyrimidine derivatives.

    Quinoline derivatives: Known for their anti-malarial and anti-cancer properties.

    Pyrazolopyrimidine derivatives: Investigated for their kinase inhibitory activities.

Uniqueness

What sets this compound apart is its unique combination of structural motifs, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone is a novel derivative that combines features from both quinoline and pyrazolo[1,5-a]pyrimidine scaffolds. This unique structure suggests potential biological activities that merit investigation. The compound's synthesis involves a thioether linkage between a dihydroquinoline and a pyrazolo-pyrimidine moiety, which may influence its pharmacological properties.

Chemical Structure and Properties

The chemical structure can be represented as follows:

C20H22N4S\text{C}_{20}\text{H}_{22}\text{N}_4\text{S}

This compound includes:

  • A dihydroquinoline ring known for various biological activities.
  • A pyrazolo[1,5-a]pyrimidine moiety that enhances its interaction with biological targets.

The mechanism of action for this compound is hypothesized to involve interactions with specific enzymes and receptors. It may modulate pathways associated with:

  • Neurotransmitter regulation : Potential inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in neurodegenerative diseases like Alzheimer's.
  • Anti-inflammatory effects : By targeting inflammatory pathways, it may reduce cellular stress and apoptosis.

1. Neuroprotective Effects

Research indicates that compounds similar to those derived from dihydroquinoline structures exhibit neuroprotective properties. For instance, studies have shown that derivatives can inhibit AChE and MAOs effectively:

CompoundTargetIC50 (µM)
3ehAChE0.28
3ehMAO-A0.91
3ehMAO-B2.81

The compound 3e , which shares structural similarities with our target compound, demonstrated significant inhibition of both AChE and MAOs, suggesting that our compound may also possess similar activity .

2. Antioxidant Activity

Compounds containing pyrazole rings have been reported to exhibit antioxidant properties. These activities are crucial in combating oxidative stress associated with various diseases:

  • Mechanism : Pyrazoles can scavenge free radicals and inhibit lipid peroxidation.

Study on Dihydroquinoline Derivatives

In a study evaluating the biological activity of hybrid compounds derived from dihydroquinoline and dithiocarbamate structures, it was found that these compounds showed effective inhibition against cholinesterases and MAOs. The study highlighted their potential as multi-targeted agents for treating Alzheimer's disease .

Pyrazole Derivatives in Cancer Research

Research on pyrazole derivatives has revealed their anticancer potential through mechanisms including apoptosis induction and cell cycle arrest in various cancer cell lines. The ability of these compounds to interact with key regulatory proteins in cancer pathways suggests that our target compound could also exhibit similar anticancer properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone?

  • Methodological Answer : The synthesis typically involves coupling the pyrazolo[1,5-a]pyrimidine-thiol moiety with the dihydroquinolinyl ethanone scaffold. Key steps include:

  • Thioether formation : Reacting 7-mercapto-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine with α-bromoethanone derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
  • Quinoline ring functionalization : Optimize cyclization of substituted anilines with ketones using acid catalysis (e.g., polyphosphoric acid) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).
  • Spectroscopy :
  • NMR : Confirm substituent positions (e.g., δ 2.1–2.3 ppm for methyl groups on pyrimidine; δ 7.2–8.1 ppm for aromatic protons).
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray crystallography (if crystalline): Resolve spatial arrangement of the pyrazolo-pyrimidine and dihydroquinoline moieties .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy (similar to pyrazolo-pyrimidine analogs).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between in vitro bioactivity and poor aqueous solubility?

  • Methodological Answer :

  • Solubility enhancement : Test co-solvents (DMSO/PEG 400) or formulate as nanoparticles (e.g., liposomal encapsulation).
  • Bioactivity reassessment : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm target engagement.
  • Structure-activity relationship (SAR) : Introduce hydrophilic groups (e.g., -OH, -NH₂) at non-critical positions (e.g., quinoline C4) while monitoring activity .

Q. What experimental strategies are suitable for elucidating the compound’s mechanism of action in cancer cell lines?

  • Methodological Answer :

  • Transcriptomics/proteomics : Perform RNA-seq or SILAC-based proteomics to identify dysregulated pathways (e.g., apoptosis, kinase signaling).
  • Enzyme inhibition assays : Test against kinase panels (e.g., EGFR, VEGFR) given the pyrazolo-pyrimidine core’s affinity for ATP-binding pockets.
  • CRISPR screening : Identify gene knockouts that confer resistance/sensitivity to the compound .

Q. How can environmental fate studies be structured to assess this compound’s ecological impact?

  • Methodological Answer :

  • Degradation kinetics : Conduct OECD 301B (ready biodegradability) tests under UV light and microbial exposure.
  • Biotic/abiotic partitioning : Measure logP (octanol/water) and soil adsorption coefficients (Kd) to model bioaccumulation potential.
  • Toxicity tiers : Start with Daphnia magna acute toxicity (OECD 202), then progress to zebrafish embryo assays (OECD 236) .

Q. What computational methods are recommended for predicting metabolite formation and toxicity?

  • Methodological Answer :

  • In silico tools : Use GLORY (for metabolite prediction) and ProTox-II (toxicity endpoints).
  • Docking simulations : Map potential reactive metabolites (e.g., epoxides from dihydroquinoline oxidation) to cytochrome P450 active sites.
  • MD simulations : Assess metabolite stability in biological membranes .

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